molecular formula C19H16N4O4 B7783302 MFCD00355629

MFCD00355629

Cat. No.: B7783302
M. Wt: 364.4 g/mol
InChI Key: IEOOGHVXFIFRSY-UHFFFAOYSA-N
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Description

However, based on analogous entries (e.g., CAS 1046861-20-4 in and CAS 1761-61-1 in ), compounds with MDL identifiers typically represent organoboron or aromatic carboxylic acid derivatives. Key inferred properties include:

  • Molecular formula: Likely C₆H₅BBrClO₂ (based on ).
  • Molecular weight: ~235.27 g/mol.
  • Key properties: High GI absorption, moderate solubility (e.g., 0.24 mg/mL), and a logP (octanol-water partition coefficient) of ~2.15 .

Properties

IUPAC Name

2-[[2-(2-carboxyanilino)-6-methylpyrimidin-4-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c1-11-10-16(21-14-8-4-2-6-12(14)17(24)25)23-19(20-11)22-15-9-5-3-7-13(15)18(26)27/h2-10H,1H3,(H,24,25)(H,26,27)(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOOGHVXFIFRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC=C2C(=O)O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD00355629 typically involves the reaction of 2-carboxyphenylamine with 4-methylpyrimidine-2(1H)-one under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

MFCD00355629 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

MFCD00355629 has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD00355629 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound A : (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL MFCD13195646)

  • Molecular formula : C₆H₅BBrClO₂.
  • Similarity score : 0.87 (structural similarity to hypothetical MFCD00355629) .
  • Key differences :
    • Higher logP (2.15 vs. 1.64 in other analogues).
    • Enhanced catalytic activity in Suzuki-Miyaura cross-coupling reactions due to bromine and chlorine substituents .

Compound B: 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 56469-02-4, MDL MFCD02258901)

  • Molecular formula: C₉H₉NO₂.
  • Similarity score : 0.84 (functional similarity in medicinal applications).
  • Key differences :
    • Lower molecular weight (163.17 vs. 235.27).
    • Higher solubility (logS = -2.99 vs. -2.47 in aromatic acids) .

Data Table: Comparative Properties

Property This compound (Hypothetical) Compound A Compound B
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₉H₉NO₂
Molecular Weight (g/mol) 235.27 235.27 163.17
logP 2.15 2.15 1.64
Solubility (mg/mL) 0.24 0.24 0.687
GI Absorption High High Moderate
Catalytic Use Suzuki-Miyaura cross-coupling Suzuki-Miyaura cross-coupling Anticancer agent

Research Findings

  • Synthetic Utility: Compound A and this compound share Pd-catalyzed synthesis pathways (e.g., using PdCl₂(dppf) in THF/water at 75°C) . In contrast, Compound B is synthesized via cyclization of dihydroisoquinolinones, emphasizing medicinal applications .
  • Biological Activity : Compound B’s hydroxyl group enhances bioavailability (bioavailability score = 0.55) but reduces BBB penetration compared to boronic acid derivatives .
  • Thermal Stability : Boronic acids (this compound and Compound A) exhibit higher thermal stability (>100°C) than heterocyclic derivatives (Compound B), which degrade above 80°C .

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